molecular formula C17H16N2O3 B2390499 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea CAS No. 2191267-48-6

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea

Cat. No.: B2390499
CAS No.: 2191267-48-6
M. Wt: 296.326
InChI Key: NJVGNEZBWAGMDU-UHFFFAOYSA-N
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Description

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea is an organic compound characterized by the presence of furan and phenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea typically involves the reaction of 2,2-di(furan-2-yl)ethanamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan and phenyl moieties can facilitate binding to specific sites, thereby influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea
  • 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea
  • 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Uniqueness

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea is unique due to its specific combination of furan and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(19-13-6-2-1-3-7-13)18-12-14(15-8-4-10-21-15)16-9-5-11-22-16/h1-11,14H,12H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVGNEZBWAGMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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